molecular formula C20H32N2 B8366107 (1Z)-3,12-Dicyclopentyl-1,2-diazacyclododeca-1,5,9-triene CAS No. 70741-91-2

(1Z)-3,12-Dicyclopentyl-1,2-diazacyclododeca-1,5,9-triene

Cat. No. B8366107
CAS RN: 70741-91-2
M. Wt: 300.5 g/mol
InChI Key: DCKRBYKJPRUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04225701

Procedure details

If there are used in the manner described under (a), instead of 250 g (1 mol) of 3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene, 200 g (0.666 mol) of crude 3,12-dicyclopentyl-1,2-diaza-1,5,9-cyclododecatriene (diasterioisomeric mixture) and correspondingly reduced amounts of catalyst and solvent, the procedure otherwise being the same, there is obtained, after chromatographical purification and distillation, 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyldecane in the form of colourless oil [b.p. 174°-178° C./0.002 Torr; nD20 =1.4885; IR (liquid) inter alia bands at 3355, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(CCCCCCCCC(N)C(C)C)C(C)C.C(C1CC=CCCC=CCC(C(C)C)N=N1)(C)C.[CH:37]1([CH:42]2[CH2:53][CH:52]=[CH:51][CH2:50][CH2:49][CH:48]=[CH:47][CH2:46][CH:45]([CH:54]3[CH2:58][CH2:57][CH2:56][CH2:55]3)[N:44]=[N:43]2)[CH2:41][CH2:40][CH2:39][CH2:38]1>>[NH2:43][CH:42]([CH:37]1[CH2:41][CH2:40][CH2:39][CH2:38]1)[CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH2:46][CH:45]([NH2:44])[CH:54]1[CH2:58][CH2:57][CH2:56][CH2:55]1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)C)CCCCCCCCC(C(C)C)N
Step Two
Name
3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
250 g
Type
reactant
Smiles
C(C)(C)C1N=NC(CC=CCCC=CC1)C(C)C
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCC1)C1N=NC(CC=CCCC=CC1)C1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
DISTILLATION
Type
DISTILLATION
Details
after chromatographical purification and distillation, 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyldecane in the form of colourless oil [b.p. 174°-178° C./0.002 Torr

Outcomes

Product
Name
Type
Smiles
NC(CCCCCCCCC(C1CCCC1)N)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.